

Application Notes and Protocols for Chromium Nickel Oxide in Supercapacitor Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium nickel oxide (Cr_2NiO_4)

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Introduction

Transition metal oxides are a significant class of materials for supercapacitor electrodes due to their high theoretical specific capacitance, distinct redox states, and cost-effectiveness. Among these, nickel oxide (NiO) is particularly promising owing to its high theoretical capacitance (~3750 F/g), environmental friendliness, and natural abundance[1]. However, pure NiO often suffers from poor electrical conductivity and limited cycling stability. To overcome these limitations, researchers have explored the incorporation of other transition metals, such as chromium (Cr), to create binary or ternary metal oxides. The addition of chromium can enhance the electrical conductivity and provide additional redox-active sites, leading to a synergistic effect that significantly improves electrochemical performance.

This document provides an overview of various chromium nickel oxide-based materials, including Cr-doped NiO, NiCr_2O_4 spinels, and NiCr-layered double hydroxides (LDHs), for supercapacitor applications. It details common synthesis protocols, electrode fabrication methods, and summarizes key performance metrics from recent studies.

Quantitative Data Summary

The electrochemical performance of various chromium nickel oxide-based materials is summarized below. These materials exhibit a wide range of capacitive behaviors depending on their specific composition and morphology.

Material Composition	Synthesis Method	Specific Capacitance (F/g) @ Current Density/Scan Rate	Cycling Stability (% retention @ cycles)	Energy/Power Density
6% Cr-doped NiO Nanorods	Not Specified	1132.64 F/g (scan rate not specified)	90.44% @ 2000 cycles	Not Specified
Cr ₂ O ₃ -NiO Nanocomposite	Hydrothermal	333.4 F/g @ 10 mV/s	87.7% @ 2000 cycles	Not Specified
NiCrO ₃ on Carbon Cloth	Hydrothermal	2862 F/g @ 1 A/g	98.3% @ 10,000 cycles	Not Specified
Ni ₂ Cr ₁ -Layered Double Hydroxide (LDN)	Ultrasonication & Agitation	1525 F/g @ 2 A/g	>81% @ 5000 cycles	55.22 Wh/kg @ 400 W/kg

Experimental Protocols

Detailed methodologies for the synthesis of chromium nickel oxide materials and the fabrication of supercapacitor electrodes are provided below.

Protocol 1: Synthesis of Cr-Doped NiO Nanostructures

This protocol describes a general method for synthesizing chromium-doped nickel oxide nanostructures, which have shown significantly enhanced specific capacitance compared to pure NiO[1].

Materials:

- Nickel salt precursor (e.g., Nickel chloride hexahydrate, NiCl₂·6H₂O)
- Chromium salt precursor (e.g., Chromium chloride hexahydrate, CrCl₃·6H₂O)
- Solvent (e.g., Deionized water)

- Precipitating agent (e.g., Sodium hydroxide, NaOH)

Procedure:

- Precursor Solution Preparation: Prepare aqueous solutions of the nickel and chromium salts. The molar ratio of Cr to Ni is typically varied to achieve the desired doping level (e.g., 6% Cr) [1].
- Reaction: The precursor solution is subjected to a synthesis method such as co-precipitation or hydrothermal treatment.
 - For Co-precipitation: Slowly add a precipitating agent (e.g., NaOH solution) to the mixed salt solution under vigorous stirring to form a precipitate.
 - For Hydrothermal Synthesis: Transfer the mixed precursor solution into a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 150-200°C) for several hours.
- Washing: After the reaction, the resulting precipitate is collected by centrifugation and washed several times with deionized water and ethanol to remove any unreacted ions.
- Drying: The washed product is dried in an oven at a low temperature (e.g., 60-80°C) overnight.
- Calcination: The dried powder is then calcined (annealed) in a furnace at a higher temperature (e.g., 300-500°C) for a few hours to obtain the final crystalline Cr-doped NiO nanostructure.

Protocol 2: Synthesis of NiCr-Layered Double Hydroxide (LDH) Nanoflakes

This protocol outlines a one-step method for synthesizing thin NiCr-LDH nanoflakes, which avoids the need for hydrothermal treatment[2][3][4].

Materials:

- Nickel chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)

- Chromium chloride hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Sodium carbonate (Na_2CO_3)
- Deionized water

Procedure:

- **Solution A Preparation:** Dissolve $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ in deionized water to achieve the desired $\text{Ni}^{2+}/\text{Cr}^{3+}$ molar ratio (e.g., 2:1)[2][4].
- **Solution B Preparation:** Prepare a separate aqueous solution containing NaOH and Na_2CO_3 .
- **Reaction:** Add Solution B dropwise into Solution A under simultaneous mechanical stirring and ultrasonication (e.g., 40 kHz)[4]. Maintain the reaction for a set period.
- **Aging:** Allow the resulting suspension to age for a period (e.g., 12-24 hours).
- **Washing and Collection:** Collect the precipitate by centrifugation, wash it repeatedly with deionized water and ethanol, and then dry it in a vacuum oven.

Protocol 3: Electrode Fabrication and Assembly

This protocol describes the standard procedure for preparing a working electrode from the synthesized chromium nickel oxide powder and assembling a test cell.

Materials:

- Synthesized chromium nickel oxide powder (active material)
- Conductive agent (e.g., Acetylene black, carbon black)
- Binder (e.g., Polyvinylidene fluoride, PVDF)
- Solvent (e.g., N-methyl-2-pyrrolidone, NMP)
- Current collector (e.g., Nickel foam, carbon cloth, stainless steel)[5][6]

- Separator (e.g., Cellulose paper)
- Electrolyte (e.g., 2 M KOH solution)[7]

Procedure:

- **Slurry Preparation:** Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10). Add a small amount of NMP solvent and grind the mixture in a mortar to form a homogeneous slurry.
- **Coating:** Coat the prepared slurry onto a pre-cleaned current collector. Ensure a uniform thickness and mass loading.
- **Drying:** Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
- **Pressing:** Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the material and the current collector.
- **Cell Assembly:** Assemble a supercapacitor cell in a two-electrode or three-electrode configuration. In a typical two-electrode setup, two similar electrodes are separated by a separator, and the assembly is soaked in an aqueous electrolyte like KOH.

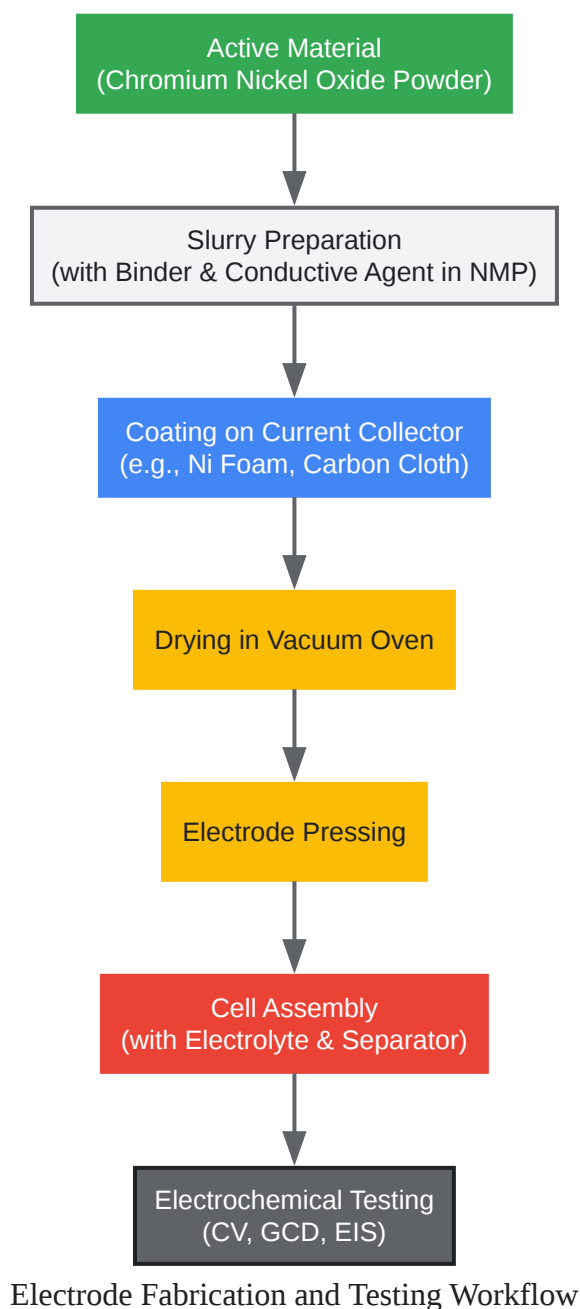
Visualized Workflows

The following diagrams illustrate the general workflows for synthesizing chromium nickel oxide nanomaterials and fabricating supercapacitor electrodes for testing.



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Caption: General Synthesis Workflow for Chromium Nickel Oxide.



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Caption: Electrode Fabrication and Testing Workflow.

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- To cite this document: BenchChem. [Application Notes and Protocols for Chromium Nickel Oxide in Supercapacitor Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088943#chromium-nickel-oxide-for-supercapacitor-applications]

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